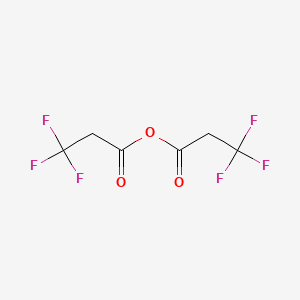

3,3,3-Trifluoropropanoic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of trifluoroacetic anhydride or triflic anhydride as reagents. For example, trifluoroacetic anhydride is used to rearrange heterocyclic N-oxides to nuclear oxygenated heterocycles, as shown in the synthesis of 2-cyanoquinol-4-one from 2-cyanoquinoline N-oxide . Similarly, triflic anhydride is employed as a strong electrophilic activator in transformations of amides, sulfoxides, and phosphorus oxides, leading to the generation of a triflate intermediate that can be trapped by various nucleophiles .

Molecular Structure Analysis

The molecular structure of trifluoroacetic anhydride has been studied using gas electron diffraction and quantum chemical calculations, revealing a synperiplanar orientation of the two C=O bonds and a nonplanar equilibrium structure with a low barrier at the planar arrangement . This information is relevant to understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Trifluoroacetic anhydride and triflic anhydride are versatile reagents in organic synthesis. Trifluoroacetic anhydride is used for the synthesis of fluorine-containing heterocycles, such as 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline . Triflic anhydride is used for the synthesis of 1,2-benzisoxazoles, isoxazolo, and isothiazolo quinolines without the need for additives or bases, highlighting its mild reactivity and high efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetic anhydride and related compounds are influenced by the presence of fluorine atoms. For instance, the copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol demonstrates the electron-accepting nature of the fluorinated monomer, which affects the reactivity ratios and copolymer composition . The use of trifluoromethanesulfonic anhydride as a trifluoromethylation reagent also exemplifies the utility of fluorinated reagents in introducing trifluoromethyl groups into various compounds, enhancing their properties .

Scientific Research Applications

Electrolyte Additive in Lithium-Ion Batteries

3,3,3-Trifluoropropanoic anhydride derivatives, such as methyl and ethyl 3,3,3-trifluoropropanoate, have shown significant potential in enhancing the high-voltage performance of lithium-ion batteries. These additives contribute to increased capacity retention and improved cycling performance, likely due to their role in forming a thinner cathode/electrolyte interfacial film (Zheng et al., 2017).

Rearrangement of Heterocyclic N-Oxides

Trifluoroacetic anhydride, a related compound, is effective in rearranging heterocyclic N-oxides to the corresponding nuclear oxygenated heterocycles. This transformation has been successfully applied to produce various heterocyclic compounds, demonstrating its utility in organic synthesis (Daeniker & Druey, 1958).

Improved Cycling Performance at Elevated Temperatures

Ethyl 3,3,3-trifluoropropanoate, when used as an additive in lithium-ion batteries, enhances their cycling performance, especially at elevated temperatures. It reduces interfacial impedance and inhibits HF-induced erosion of electrodes, thus extending battery life (Huang et al., 2016).

Organic Synthesis Applications

Trifluoromethanesulfonic anhydride, another analogous compound, is extensively used in organic synthesis. Its applications include the conversion of various oxygen-containing compounds and activation of amides, sulfoxides, and phosphorus oxides. It also serves as an efficient reagent for radical trifluoromethylation and trifluoromethylthiolation (Qin et al., 2022).

Lewis Acid Catalyst

Scandium trifluoromethanesulfonate, closely related to trifluoropropanoic anhydride, functions as a highly active Lewis acid catalyst. It facilitates acylation of alcohols with acid anhydrides and is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Trifluoropropanoic Acid

A novel method for synthesizing 3,3,3-trifluoropropanoic acid from 3,3,3-trifluoropropanal dimethyl acetal has been developed, indicating its potential in organic synthesis and chemical production (Komata et al., 2008).

Synthesis of Fluoroalanine Derivatives

Methyltrifluoropyruvate imines, containing 3,3,3-trifluoropropanoate, are key intermediates in synthesizing various novel 3,3,3-trifluoroalanine derivatives, which are potential drug candidates (Skarpos et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

As an anhydride, it is likely to interact with various biological molecules, particularly those containing nucleophilic functional groups .

Mode of Action

The mode of action of anhydrides, including 3,3,3-Trifluoropropanoic anhydride, typically involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . The presence of an electronegative substituent, such as the trifluoropropionyl group in this case, can act as a leaving group during nucleophilic substitution reactions .

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .

properties

IUPAC Name |

3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHDRHOSNPTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58668-07-8 |

Source

|

| Record name | 3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)

![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)